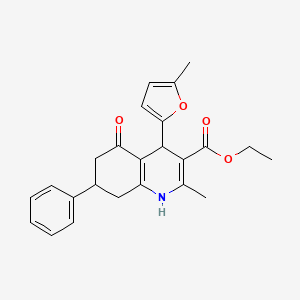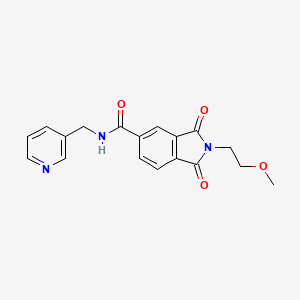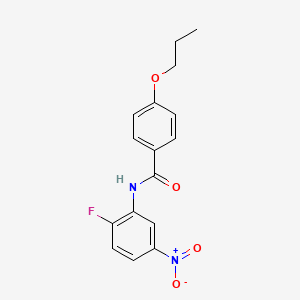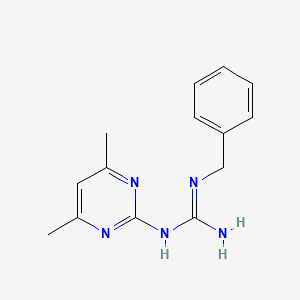
N-(4-ethoxy-2-nitrophenyl)-2-methyl-3-furamide
Overview
Description
N-(4-ethoxy-2-nitrophenyl)-2-methyl-3-furamide, commonly known as Furvina, is a synthetic compound that has gained attention in the scientific community for its potential use as an anti-cancer agent.
Mechanism of Action
The mechanism of action of Furvina is not fully understood, but it is believed to work by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in regulating gene expression, and are often overexpressed in cancer cells. By inhibiting HDAC activity, Furvina can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Furvina has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. It has also been found to inhibit tumor growth and metastasis in animal models of cancer. Furvina has been shown to have low toxicity in animal studies, making it a promising candidate for further development as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One advantage of Furvina is its potent anti-cancer activity against a variety of cancer cell lines. It also has low toxicity in animal studies, making it a promising candidate for further development. However, one limitation is that the mechanism of action is not fully understood, which may hinder further development. Additionally, the synthesis of Furvina is complex and requires multiple steps, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on Furvina. One area of focus could be further elucidating the mechanism of action, which could lead to the development of more potent and selective HDAC inhibitors. Another direction could be exploring the potential use of Furvina in combination with other anti-cancer agents, which could increase its effectiveness and reduce the risk of resistance. Finally, research could focus on optimizing the synthesis of Furvina to improve yields and purity, which could make it more widely available for research purposes.
Scientific Research Applications
Furvina has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to be effective against cancer stem cells, which are believed to be responsible for cancer recurrence and resistance to chemotherapy. Furvina has been studied in vitro and in vivo, and has shown promising results in animal models of cancer.
properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-3-20-10-4-5-12(13(8-10)16(18)19)15-14(17)11-6-7-21-9(11)2/h4-8H,3H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNSWXMWRXGRTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=C(OC=C2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxy-2-nitrophenyl)-2-methylfuran-3-carboxamide | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-2,6-di-tert-butylphenol](/img/structure/B4970112.png)
![3-(1,3-benzodioxol-5-yl)-11-(4-biphenylyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4970130.png)
![1-[1-(2-pyridinylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4970138.png)
![N-[(allylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B4970146.png)
![3,5-dimethyl-1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1H-pyrazole](/img/structure/B4970147.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B4970169.png)

![N-(4-bromo-2-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4970179.png)



![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4970216.png)

